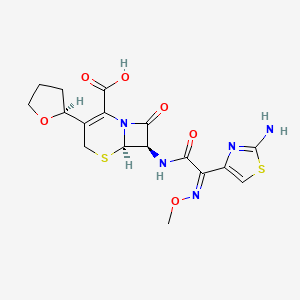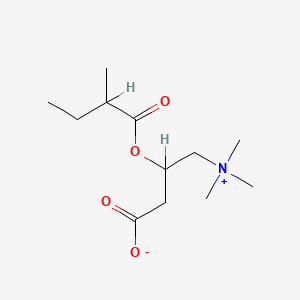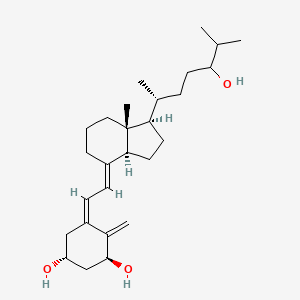
1-Hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocitrate(3-) is propan-1-ol with a hydrogen at each of the 3 carbon positions substituted with a carboxylate group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an isocitrate(2-).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-Hydroxypropane-1,2,3-tricarboxylate, isolated from Citrus microcarpa, has demonstrated antimicrobial properties. It exhibits inhibitory activity against fish pathogenic bacteria and several bacterial reference strains, showing potential as an antimicrobial agent for aquaculture use (Lee & Najiah, 2009).
Adsorption onto Alpha-FeOOH Particles
The adsorption of this compound (citric acid) onto alpha-FeOOH (goethite) in aqueous suspensions was studied, revealing the formation of protonated species at low pH and inner sphere complexes at high pH. This research adds to our understanding of carboxylate coordination at water-iron oxide interfaces (Lindegren, Loring, & Persson, 2009).
Solubility in Binary Solvents
The solubility of this compound monohydrate in different binary solvents was investigated, demonstrating how its solubility varies with temperature and solvent composition. This study has implications for the compound's use in various solvent systems (Qin, Wang, Wu, & Gong, 2014).
Role in Gadolinium (III) Complexes
This compound has been studied for its role in forming di- and tetranuclear gadolinium (III) complexes. These complexes, formed with citric acid and other acids, have potential applications in various fields including chemistry and materials science (Riri et al., 2017).
Propiedades
Fórmula molecular |
C6H5O7-3 |
|---|---|
Peso molecular |
189.1 g/mol |
Nombre IUPAC |
1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |
Clave InChI |
ODBLHEXUDAPZAU-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)
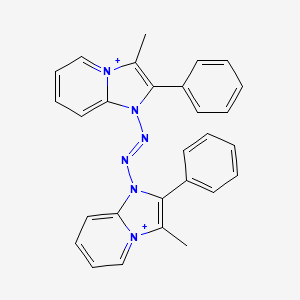
![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)
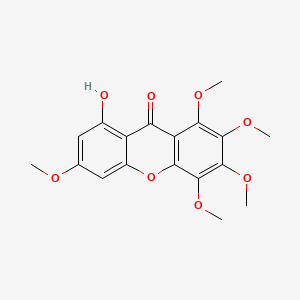

![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)
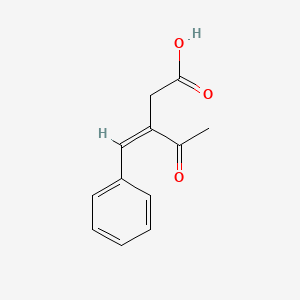
![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)
